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For Researchers, Scientists, and Drug Development Professionals

The Janus kinase 2 (JAK2) protein is a critical mediator of cytokine signaling, playing a pivotal

role in hematopoiesis and immune responses.[1][2] Dysregulation of JAK2 activity, often driven

by mutations in its pseudokinase (JH2) domain, is a hallmark of myeloproliferative neoplasms

(MPNs).[2][3] While traditional JAK2 inhibitors have targeted the active kinase (JH1) domain,

there is growing interest in developing small molecules that bind to the regulatory JH2 domain.

[4][5] Targeting the JH2 domain offers the potential for more selective inhibition of mutant JAK2

and novel therapeutic strategies.[1][4] This guide provides a structural and quantitative

comparison of various small molecules that have been identified as binders of the JAK2 JH2

domain, supported by experimental data.

Quantitative Comparison of JAK2 JH2 Domain Binders
The following table summarizes the binding affinities of several small molecules for the JAK2

JH2 domain. For comparison, binding affinities for the JAK2 JH1 domain are also included

where available, to indicate selectivity.
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Compound Target Domain
Binding
Affinity
(Kd/IC50)

Experimental
Method

Reference

JNJ-7706621 JAK2 JH2 106 nM (Kd)

Isothermal

Titration

Calorimetry (ITC)

[6]

JAK2 JH1 31 nM (Kd)

Isothermal

Titration

Calorimetry (ITC)

[6]

AT-9283 JAK2 JH2 1323 nM (Kd)

Isothermal

Titration

Calorimetry (ITC)

[1]

JAK2 JH1 11 nM (Kd)

Isothermal

Titration

Calorimetry (ITC)

[1]

CHZ868
EPOR JAK2 WT

Ba/F3 cell
0.17 µM (IC50) Cell-based assay [7]

SET2 (JAK2

V617F)
59 nM (GI50)

Cell Proliferation

Assay
[7][8]

Cerdulatinib JAK2 6 nM (IC50)
Biochemical

Assay
[9]

JAK1 12 nM (IC50)
Biochemical

Assay
[9]

JAK3 8 nM (IC50)
Biochemical

Assay
[9]

TYK2 0.5 nM (IC50)
Biochemical

Assay
[9]

NVP-BSK805 JAK2 JH2
42.0 ± 3.5 µM

(Kd)

Fluorescence

Polarization (FP)
[10]

Filgotinib

(GLPG0634)
JAK2 JH2

9% inhibition at

50 µM

Fluorescence

Polarization (FP)
[10]
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Compound 13 JAK2 JH2 (WT) 0.033 µM (Kd)
Fluorescence

Polarization (FP)
[11]

JAK2 JH1 >10 µM (Kd)
Fluorescence

Polarization (FP)
[11]

Compound 22
JAK2 JH2

(V617F)
65 µM (Kd)

Fluorogenic

Assay
[12]

JAK2 JH1
No detectable

binding
Not applicable [12]

Signaling Pathway and Experimental Workflow
To provide a better understanding of the context in which these small molecules function, the

following diagrams illustrate the canonical JAK-STAT signaling pathway and a general workflow

for identifying and characterizing JAK2 JH2 domain binders.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9939005/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9939005/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8357305/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8357305/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytokine Receptor

JAK2 Dimer

2. Dimerization & Activation

STAT Dimer

3. STAT Phosphorylation

Cytokine

1. Binding

Nucleus

4. Translocation

Gene Expression

5. Transcription Regulation

Click to download full resolution via product page

Caption: The canonical JAK-STAT signaling pathway initiated by cytokine binding.
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Caption: A generalized experimental workflow for the discovery and validation of JAK2 JH2

domain binders.

Structural Insights into Small Molecule Binding
The interaction of small molecules with the ATP-binding pocket of the JAK2 JH2 domain has

been elucidated through X-ray crystallography for several compounds. These structural studies

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b15615206?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


provide a molecular basis for their binding and a foundation for structure-based drug design.

JNJ-7706621 and AT-9283: Both of these multi-kinase inhibitors bind to the hinge region of

the JH2 domain, a common feature for ATP-competitive inhibitors.[1] The binding mode of

JNJ-7706621 to the JH1 and JH2 domains is noted to be virtually identical, primarily

mediated by interactions with the hinge region of both domains.[1] In contrast, AT-9283 does

not directly interact with the gatekeeper residue Q626 in the JH2 domain.[1]

CHZ868: As a type II inhibitor, CHZ868 is thought to bind to the inactive "DFG-out"

conformation of the kinase.[13] It is proposed to engage the hinge region of JAK2 through

hydrogen bonds between its amino-pyridine moiety and the backbone of L932, with the

pyridine group occupying the adenine pocket.[7]

Cerdulatinib: Structural studies of cerdulatinib in complex with the JAK2 kinase domain

reveal that high potency and moderate selectivity can be achieved by targeting the front

pocket of the ATP-binding site.[14][15]

Diaminotriazole and Diaminotriazine Analogs: Screening efforts have identified compounds

from these chemical classes that exhibit selectivity for the JAK2 JH2 domain over the JH1

domain.[16] X-ray crystal structures of these ligands in complex with both wild-type and

V617F JAK2 JH2 show generally similar binding modes.[16]

Experimental Protocols
The determination of binding affinities and the elucidation of structural interactions rely on a

variety of biophysical and biochemical techniques. Below are brief descriptions of the key

experimental protocols cited in this guide.

Fluorescence Polarization (FP) Assay
This competitive binding assay is used to determine the binding affinities of small molecules to

the JAK2 JH2 domain.[10]

Principle: The assay measures the change in polarization of fluorescently labeled light

emitted from a fluorescent probe. A small, fluorescently labeled molecule (tracer) that binds

to the JH2 domain will tumble rapidly in solution, resulting in low polarization. When bound to

the much larger JH2 protein, its tumbling is slowed, leading to an increase in polarization.
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Unlabeled test compounds compete with the tracer for binding to the JH2 domain, causing a

decrease in polarization in a concentration-dependent manner.

General Procedure:

A fluorescent probe that binds to the JAK2 JH2 domain is incubated with the purified

recombinant JAK2 JH2 protein.

Increasing concentrations of the test compound are added to the mixture.

The fluorescence polarization is measured using a microplate reader.

The IC50 value is determined by plotting the percentage of inhibition against the logarithm

of the test compound concentration. The Kd can then be calculated from the IC50.

Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique used to directly measure the heat changes that occur upon

binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.

Principle: ITC measures the heat released or absorbed during a binding event. This allows

for the direct determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and

entropy (ΔS) of the interaction in a single experiment.

General Procedure:

A solution of the ligand (small molecule) is placed in the injection syringe.

A solution of the protein (JAK2 JH2 or JH1 domain) is placed in the sample cell.

The ligand is injected into the protein solution in small aliquots.

The heat change associated with each injection is measured.

The data are plotted as heat change per injection versus the molar ratio of ligand to

protein. This binding isotherm is then fitted to a binding model to determine the

thermodynamic parameters.
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X-ray Crystallography
This technique is used to determine the three-dimensional atomic structure of a protein-ligand

complex.

Principle: X-rays are diffracted by the electrons in a crystal. The resulting diffraction pattern

can be used to calculate an electron density map, from which the atomic structure of the

molecule can be determined.

General Procedure:

The purified JAK2 JH2 protein is co-crystallized with the small molecule inhibitor.

The resulting crystals are exposed to a beam of X-rays.

The diffraction data are collected and processed.

The electron density map is calculated, and a model of the protein-ligand complex is built

and refined.

This guide provides a comparative overview of small molecules targeting the JAK2 JH2

domain. The presented data and methodologies offer valuable insights for researchers and

professionals in the field of drug discovery, aiding in the development of next-generation JAK2

inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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